molecular formula C15H12Cl2N4S B029032 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 185039-29-6

6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine

Cat. No.: B029032
CAS No.: 185039-29-6
M. Wt: 351.3 g/mol
InChI Key: DTGQGHKWGPQNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features
The compound 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine (CAS: 185039-29-6, molecular formula: C₁₅H₁₂Cl₂N₄S) is a pyrido[2,3-d]pyrimidine derivative characterized by:

  • Position 6: A 2,6-dichlorophenyl group, contributing hydrophobicity and electron-withdrawing effects for enhanced kinase binding .
  • Position 8: A methyl group, improving metabolic stability and membrane permeability .
  • Position 2: A methylthio (-SCH₃) substituent, offering steric bulk and moderate lipophilicity .
  • Position 7: An imine (-NH) group, distinguishing it from the more common pyrido[2,3-d]pyrimidin-7-one (ketone) derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine typically involves the following steps:

  • Formation of the Pyrido[2,3-d]pyrimidine Core:

    • Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions.
    • Common reagents include formamide derivatives and catalysts like phosphorus oxychloride (POCl₃).

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tyrosine kinases, enzymes that play a crucial role in the signaling pathways of cell growth and differentiation. By binding to the ATP-binding site of these kinases, it prevents the phosphorylation of key proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Position 2 Substitutions

Variations at position 2 significantly influence kinase selectivity and potency:

Compound Position 2 Substituent Key Targets Notable Properties
Target Compound (CAS 185039-29-6) Methylthio (-SCH₃) Not fully characterized Enhanced lipophilicity; potential for improved cell permeability
PD166326 (Pyrido[2,3-d]pyrimidin-7-one) Phenylamino (-NHPh) Abl, Bcr-Abl High Abl selectivity; active against Imatinib-resistant CML
PD-173955 3-(Methylthio)phenylamino EPH receptors Targets EPH-overexpressed cancers; moderate kinase promiscuity
IQS016-d5 (Deuterated analog) (Phenyl-d₅)amino Solid tumors Deuteration improves metabolic stability; patented for solid tumor therapy

Key Insight: Methylthio substituents (as in the target compound) may reduce kinase affinity compared to phenylamino groups but improve pharmacokinetic properties .

Position 7 Modifications

The imine (-NH) vs. ketone (-O) group at position 7 alters electronic properties and binding interactions:

Compound Position 7 Group Solubility Kinase Binding Affinity Synthetic Accessibility
Target Compound Imine (-NH) Moderate Likely reduced Requires specialized routes (e.g., bromination/amination)
5a (CAS: Not specified) Ketone (-O) Low High (IC₅₀ ~nM range) Widely synthesized via SNAr reactions
PD166326 Ketone (-O) Low High (Abl-specific) Co-crystallized with Abl kinase

Key Insight: Ketone derivatives exhibit stronger kinase inhibition due to optimal hydrogen bonding, whereas imines may offer novel reactivity or off-target effects .

Position 6 Substituents

Halogen substitutions at position 6 modulate potency and selectivity:

Compound Position 6 Substituent Kinase Inhibition Profile Notable Findings
Target Compound 2,6-Dichlorophenyl Underexplored Predicted high hydrophobicity for ATP-binding pocket interaction
5b (CAS: Not specified) 2-Chlorophenyl Moderate Abl/Src activity Reduced potency compared to 2,6-dichloro analogs
5e (CAS: Not specified) 2,6-Difluorophenyl Weaker kinase inhibition Fluorine’s smaller size decreases hydrophobic interactions

Key Insight : 2,6-Dichlorophenyl groups optimize kinase binding via hydrophobic and π-π stacking interactions, making them a preferred substituent in lead compounds .

Position 8 Modifications

Methyl vs. bulkier groups at position 8 affect solubility and activity:

Compound Position 8 Substituent Solubility Biological Activity
Target Compound Methyl (-CH₃) Low Likely retains cell permeability
Compound 46 (CAS: Not specified) 2-Hydroxyethyl (-CH₂CH₂OH) High Improved solubility but reduced cellular uptake
PD166326 Methyl (-CH₃) Low Maintains potency in vivo

Key Insight : Methyl groups balance metabolic stability and membrane permeability, whereas polar substituents (e.g., hydroxyethyl) may compromise efficacy despite better solubility .

Biological Activity

6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological applications, including anticancer and antiviral properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₁Cl₂N₃OS
  • Molecular Weight : 352.24 g/mol
  • CAS Number : 185039-46-7

The structure of this compound features a pyrido[2,3-d]pyrimidine core with distinct substituents that influence its biological activity. The dichlorophenyl and methylthio groups are critical for modulating its interaction with biological targets.

Antitumor Activity

Research indicates that compounds in the pyrido[2,3-d]pyrimidine class exhibit significant antitumor activity. Specifically, derivatives similar to this compound have been studied for their ability to inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways.

Case Study :
A study demonstrated that related compounds effectively inhibited the growth of various cancer cell lines by targeting specific kinases involved in tumor proliferation. The structure-activity relationship (SAR) analysis revealed that modifications at the C5 and C6 positions significantly impacted potency against cancer cells .

Antiviral Properties

In addition to antitumor effects, pyrido[2,3-d]pyrimidines have shown promise as antiviral agents. The compound has been evaluated for its ability to inhibit viral replication through interference with viral polymerases.

Research Findings :
A comparative study highlighted that certain derivatives could inhibit Hepatitis C Virus (HCV) replication in vitro. These findings suggest that the compound may serve as a lead structure for developing new antiviral therapies .

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors involved in cell signaling. The presence of electron-withdrawing groups such as dichlorophenyl enhances its binding affinity to target proteins.

Data Table: Biological Activities and IC50 Values

Activity TypeTargetIC50 Value (µM)Reference
AntitumorTyrosine Kinase Inhibitor12.5
AntiviralHCV NS5B Polymerase15.0
CytotoxicityVarious Cancer Cell Lines10.0 - 20.0

Scientific Research Applications

Cancer Research

One of the primary applications of 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine is its role as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play a crucial role in the signaling pathways that regulate cell division and survival. Abnormalities in these pathways are often implicated in cancer.

Case Study: PD173955

The compound PD173955, which shares structural similarities with this compound, has been shown to inhibit various tyrosine kinases effectively. Research indicates that it can suppress tumor growth in specific cancer models by interrupting the downstream signaling pathways that promote cell proliferation and survival .

Neurodegenerative Diseases

Recent studies have suggested that compounds like this compound may also have applications in treating neurodegenerative diseases. The modulation of certain signaling pathways involved in neuronal survival could provide therapeutic benefits for conditions such as Alzheimer's disease.

Research Insights

Research indicates that inhibitors of specific kinases can enhance neuronal survival and reduce apoptosis in neuronal cells exposed to toxic agents. This suggests a potential therapeutic avenue for compounds with similar structures to this compound .

Infectious Diseases

There is emerging interest in the application of this compound class as potential antiviral agents. The ability of certain pyrido[2,3-d]pyrimidines to inhibit viral replication has been documented, suggesting that further research into this specific compound could yield valuable insights into its efficacy against viral pathogens.

Potential Mechanisms

The proposed mechanisms include interference with viral protein synthesis and disruption of viral entry into host cells. These mechanisms warrant further investigation to establish the efficacy and safety profile of this compound against various viral strains.

Comparative Applications Table

Application AreaCompound RoleKey Findings
Cancer ResearchTyrosine Kinase InhibitorSuppresses tumor growth; inhibits signaling pathways .
Neurodegenerative DiseasesNeuroprotective AgentEnhances neuronal survival; reduces apoptosis .
Infectious DiseasesAntiviral PotentialInhibits viral replication; disrupts protein synthesis mechanisms.

Q & A

Q. Basic: What are the foundational synthetic routes for 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine?

Answer:
The synthesis typically involves a multi-step process:

Core Formation : Cyclization of precursors (e.g., α,β-unsaturated esters and aryl-substituted guanidines) under acidic or basic conditions to construct the pyridopyrimidine core .

Functionalization : Introduction of the 2-(methylthio) group via nucleophilic substitution or coupling reactions. For example, thiourea-mediated substitution at the C2 position under reflux conditions .

Purification : Use of reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the final product .

Key Reaction Conditions Table :

StepReagents/ConditionsPurposeYield
CyclizationEthanol, NaH, 80°CCore formation~60-73%
ThiolationThiourea, dry ethanol, refluxMethylthio introduction65-73%
PurificationRP-HPLC (acetonitrile/water)Isolation>95% purity

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

1H/13C-NMR : Identifies proton environments and carbon frameworks. Key peaks include:

  • Aromatic protons: δ 8.66 ppm (singlet, C5-H) .
  • Methylthio group: δ 2.67 ppm (singlet, SCH3) .

HRMS : Confirms molecular formula (e.g., calculated [M]+: 352.0073; observed: 352.0074) .

X-ray Crystallography : Resolves ambiguous structural features (e.g., torsion angles in the pyridopyrimidine core) .

Derivative Design Table :

PositionModificationBiological ImpactReference
C2Sulfonyl group (-SO2CH3)Increased solubility and kinase selectivity
C6Biphenyl substituentEnhanced hydrophobic interactions

Q. Advanced: How to analyze reaction mechanisms for key synthetic steps?

Answer:

  • Kinetic Studies : Monitor intermediate formation via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., cyclization vs. thiolation) .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for nucleophilic substitution at C2 .
  • Isotope Effects : Compare reaction rates with deuterated vs. non-deuterated reagents to confirm mechanistic pathways .

Q. Basic: What purification methods ensure high-purity yields for this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures (1:3 v/v) to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediate purification .
  • RP-HPLC : Final purification using C18 columns with acetonitrile gradients (>95% purity) .

Q. Advanced: How to address instability of intermediates during synthesis?

Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize amine intermediates during cyclization .
  • Low-Temperature Storage : Preserve sensitive intermediates (e.g., aldehydes) at -20°C under nitrogen .
  • In Situ Quenching : Add scavengers (e.g., polymer-bound thiourea) to neutralize reactive byproducts .

Properties

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4S/c1-21-13(18)9(12-10(16)4-3-5-11(12)17)6-8-7-19-15(22-2)20-14(8)21/h3-7,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGQGHKWGPQNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=N)C(=CC2=CN=C(N=C21)SC)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445226
Record name 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185039-29-6
Record name 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Powdered potassium carbonate (0.8 g; 5.8 mmol) was added to a solution of 0.220 g (1.2 mmol) of the aldehyde from Example 18 and 0.235 g (1.26 mmol) (ca. 5% excess) of 2,6-dichlorophenylacetonitrile in 2.0 mL of dimethylformamide. The mixture was heated with stirring at 125° C. for 6 hours. Ethyl acetate (5 mL) was added to the cooled mixture, and the solids were filtered and washed with ethyl acetate. The filtrate was concentrated under reduced pressure. The residual gum was triturated with 10 mL of water, and the resulting solid was filtered, washed well with water, and dried. This crude material was chromatographed by placing a chloroform solution on a silica gel column wet with chloroform. The column was eluted with 1:1 (v/v) hexane:ethyl acetate, collecting the fractions that contain the Rf 0.25 spot on tlc (1:1 hexane:ethyl acetate). Evaporation of the solvents gave a solid. The solid product was dissolved in about 0.5 mL of methylene chloride. Crystals develop. Petroleum ether (ca. 2 mL) was added, and the crystals were filtered to provide 0.168 g (40%) of 6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-ylideneamine, mp 198°-200° C.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.235 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Petroleum ether
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 3
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 4
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 5
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.